N-(6-Chloro-2-pyridyl)thiourea
Description
Overview of Thiourea (B124793) Derivatives in Contemporary Chemical Research
Thiourea derivatives, a class of organic compounds characterized by the (R¹R²N)(R³R⁴N)C=S functional group, are a cornerstone of modern chemical research. mdpi.com Their structural similarity to ureas, with a sulfur atom replacing the oxygen, imparts distinct chemical properties that make them highly versatile. mdpi.com These compounds are instrumental as intermediates in organic synthesis, finding widespread use in the preparation of various heterocyclic compounds. mdpi.com Beyond their synthetic utility, thiourea derivatives exhibit a remarkable range of biological activities, including antimicrobial, antifungal, and anticancer properties, which has spurred significant interest in medicinal chemistry. mdpi.com Their ability to form stable complexes with a variety of metal ions also makes them valuable ligands in coordination chemistry. nih.gov
Significance of Pyridyl-Thiourea Scaffolds in Organic and Coordination Chemistry
The incorporation of a pyridine (B92270) ring into a thiourea scaffold, creating pyridyl-thiourea derivatives, gives rise to molecules with enhanced and often unique chemical properties. The pyridine unit, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous feature in numerous biologically active compounds and a key building block in drug discovery. Its presence can influence the electronic properties, solubility, and bioavailability of the parent molecule.
In the realm of coordination chemistry, pyridyl-thiourea scaffolds act as versatile ligands. The combination of the "hard" nitrogen donor from the pyridine ring and the "soft" sulfur donor from the thiourea group allows for the chelation of a wide array of metal ions, forming stable coordination complexes. nih.govnih.gov This dual-donor nature enables the fine-tuning of the electronic and steric properties of the resulting metal complexes, which is crucial for applications in catalysis and materials science. Some N-acyl thiourea derivatives incorporating a pyridine nucleus have been synthesized and characterized, showing potential for further coordination studies. nih.gov
Research Rationale and Scope for N-(6-Chloro-2-pyridyl)thiourea Investigations
The specific focus on this compound stems from the strategic placement of a chlorine atom on the pyridine ring. Halogen substituents are known to significantly modulate the electronic and lipophilic properties of a molecule. The electron-withdrawing nature of chlorine can influence the acidity of the N-H protons in the thiourea moiety and alter the coordination properties of the pyridine nitrogen.
Investigations into this compound are thus driven by the desire to understand how this specific substitution pattern affects its chemical behavior. The scope of research encompasses its synthesis and detailed characterization, exploration of its coordination chemistry with various metal ions, and its potential applications as a building block in organic synthesis. While direct and extensive research specifically on this compound is somewhat limited in publicly available literature, the study of closely related analogues, such as N-acyl thiourea derivatives with chloro-substituted pyridine rings, provides valuable insights into its expected properties and reactivity. nih.gov For instance, the synthesis of new N-acyl thiourea derivatives incorporating a 6-methylpyridine moiety has been reported, suggesting similar synthetic strategies could be employed for the 6-chloro analogue. nih.gov
Structure
3D Structure
Properties
CAS No. |
1310420-68-8 |
|---|---|
Molecular Formula |
C6H6ClN3S |
Molecular Weight |
187.65 g/mol |
IUPAC Name |
(6-chloropyridin-2-yl)thiourea |
InChI |
InChI=1S/C6H6ClN3S/c7-4-2-1-3-5(9-4)10-6(8)11/h1-3H,(H3,8,9,10,11) |
InChI Key |
FXAVGDZZGZAWGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NC(=S)N |
Origin of Product |
United States |
Synthetic Methodologies for N 6 Chloro 2 Pyridyl Thiourea and Analogues
Classical and Contemporary Synthetic Pathways
The construction of the N-(6-chloro-2-pyridyl)thiourea scaffold and its analogues primarily relies on the formation of the thiourea (B124793) linkage, a versatile and well-established transformation in organic synthesis.
Reaction of 2-Amino-6-chloropyridine (B103851) with Isothiocyanates
A primary and direct method for the synthesis of this compound analogues involves the reaction of 2-amino-6-chloropyridine with a suitable isothiocyanate. semanticscholar.org This reaction is a classical approach to forming N,N'-disubstituted thioureas. The lone pair of the amino group on the pyridine (B92270) ring acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate. This addition reaction typically proceeds under mild conditions, often at room temperature or with gentle heating in a suitable solvent like acetone (B3395972) or tetrahydrofuran, to afford the desired thiourea derivative in good yield. The versatility of this method lies in the wide commercial availability or straightforward synthesis of various isothiocyanates, allowing for the introduction of a diverse range of substituents (R) onto the thiourea nitrogen.
A general representation of this reaction is as follows:
Scheme 1: General synthesis of this compound analogues from 2-Amino-6-chloropyridine and an isothiocyanate.
Synthesis via Acyl Isothiocyanates and Pyridyl Amines
An alternative and highly versatile route to N-acyl-N'-(6-chloro-2-pyridyl)thioureas involves the use of acyl isothiocyanates. These reactive intermediates can be generated in situ from the corresponding acyl chloride and a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate. nih.gov The newly formed acyl isothiocyanate is then immediately treated with 2-amino-6-chloropyridine. The amino group of the pyridine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the N-acylthiourea derivative. This one-pot, two-step procedure is efficient and avoids the isolation of the often-sensitive acyl isothiocyanate.
A general procedure involves dissolving the acyl chloride in a solvent like anhydrous acetone, adding ammonium thiocyanate, and refluxing the mixture. After cooling, a solution of the primary heterocyclic amine (in this case, 2-amino-6-chloropyridine) in the same solvent is added, and the reaction mixture is heated again to complete the reaction. nih.gov The final product can then be isolated by precipitation in cold water and purified by crystallization. nih.gov
Table 1: Examples of N-Acyl-N'-(pyridyl)thiourea Synthesis
| Acyl Chloride | Heterocyclic Amine | Solvent | Reaction Conditions | Product | Reference |
| 2-(4-ethylphenoxymethyl)benzoyl chloride | 2-aminopyridine (B139424) | Anhydrous Acetone | Reflux | N-[2-(4-ethylphenoxymethyl)benzoyl]-N'-(2-pyridyl)thiourea | nih.gov |
| Benzoyl chloride | 2-amino-6-chloropyridine | Anhydrous Acetone | Reflux | N-benzoyl-N'-(6-chloro-2-pyridyl)thiourea | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Multicomponent Reactions and Microwave-Assisted Synthesis
Modern synthetic methodologies, such as multicomponent reactions (MCRs) and microwave-assisted synthesis, offer significant advantages in terms of efficiency, reaction time, and yield for the preparation of thiourea derivatives.
Multicomponent reactions allow for the construction of complex molecules in a single step from three or more starting materials, minimizing waste and simplifying purification processes. One-pot syntheses of thiazoles, which can be considered derivatives or related structures to thioureas, have been developed using multicomponent approaches. researchgate.netacgpubs.orgnih.gov These strategies can be adapted for the synthesis of this compound analogues by carefully selecting the appropriate building blocks.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govhilarispublisher.com The synthesis of various thiourea derivatives, including N-(p-chlorophenyl)-N'-benzoyl thiourea, has been successfully achieved using microwave irradiation. researchgate.nethilarispublisher.com This technique can be applied to the reaction between 2-amino-6-chloropyridine and isothiocyanates or the one-pot synthesis from acyl chlorides, significantly accelerating the formation of the desired products. For instance, the synthesis of pyrimidine (B1678525) derivatives has been shown to be more efficient under microwave irradiation compared to conventional heating. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives
| Method | Reaction Time | Yield | Reference |
| Conventional | 8-12 hours | 60-75% | researchgate.net |
| Microwave-Assisted | 5-10 minutes | 80-92% | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Derivatization Strategies for Structural Modification
The biological activity and material properties of this compound can be extensively modified by introducing a wide array of functional groups through various derivatization strategies. These modifications can be targeted at either the thiourea moiety or the pyridine ring.
Introduction of Aromatic, Aliphatic, and Heterocyclic Substituents
The most common point of diversification is the nitrogen atom of the thiourea group not attached to the pyridine ring. By choosing the appropriate isothiocyanate or primary amine in the synthesis, a vast library of analogues can be generated.
Aromatic Substituents: The reaction of 2-amino-6-chloropyridine with various aryl isothiocyanates (e.g., phenyl isothiocyanate, naphthyl isothiocyanate) leads to the formation of N-aryl-N'-(6-chloro-2-pyridyl)thioureas. nih.govnih.gov These aromatic rings can be further substituted with electron-donating or electron-withdrawing groups to fine-tune the electronic properties of the molecule. For example, N-(p-chlorophenyl)-N'-benzoyl thiourea has been synthesized and characterized. researchgate.net
Aliphatic Substituents: Similarly, alkyl isothiocyanates can be used to introduce aliphatic chains of varying lengths and branching. This allows for the modulation of the lipophilicity and steric bulk of the molecule. The synthesis of O6-(alkyl/aralkyl)guanosine derivatives showcases methods for introducing alkyl groups. nih.gov
Heterocyclic Substituents: A wide range of heterocyclic moieties can be incorporated by reacting 2-amino-6-chloropyridine with the corresponding heterocyclic isothiocyanate or by employing a heterocyclic amine in the synthesis. This strategy is particularly valuable for introducing additional pharmacophoric features or coordination sites. For instance, N-(2-furoyl)-N′-(6-methyl-2-pyridyl)thiourea has been synthesized, demonstrating the incorporation of a furan (B31954) ring. researchgate.net
Modifications at the Thiourea and Pyridine Moieties
Beyond simple substitution on the thiourea nitrogen, both the thiourea core and the pyridine ring can be subjected to further chemical transformations.
Modifications at the Thiourea Moiety: The thiourea functional group itself can be a reactive handle for further derivatization. For example, it can be S-alkylated to form isothiourea derivatives. biointerfaceresearch.com The synthesis of 2-(1-carboxamido-2,2,2-trichloroethyl)isothiouronium chlorides exemplifies this type of transformation. biointerfaceresearch.com
Modifications at the Pyridine Moiety: The pyridine ring of this compound offers several possibilities for modification, although these are generally more complex than derivatization at the thiourea nitrogen. The chlorine atom at the 6-position can potentially be displaced by other nucleophiles under specific conditions, although this can be challenging. Alternatively, one could start with a differently substituted 2-aminopyridine to introduce variations in the pyridine ring before the formation of the thiourea linkage. For example, the synthesis of 2,6-bis((benzoyl-R)amino)pyridine derivatives from 2,6-diaminopyridine (B39239) provides a template for creating more complex pyridine-based structures. nih.gov
Optimization of Reaction Conditions and Yields
The synthesis of this compound and its analogues typically involves the reaction of a substituted amine with a thiocyanate salt in the presence of an acyl chloride or a similar activating agent. The efficiency of this synthesis is highly dependent on the careful control of various reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and reaction time.
In a common synthetic approach, an acyl chloride is reacted with ammonium thiocyanate in an anhydrous solvent like acetone to form an isothiocyanate in situ. This intermediate then reacts with the primary amine, 2-amino-6-chloropyridine, to yield the desired N-acyl thiourea. The initial part of this reaction is often conducted at reflux for about an hour to ensure the complete formation of the isothiocyanate. Following the addition of the amine, the reaction mixture is typically heated for a further two hours to drive the reaction to completion. nih.gov
The yield of the final product is also influenced by the method of its isolation from the reaction mixture. A common technique involves precipitating the crude product by pouring the reaction mixture into cold water. nih.gov This method is effective for separating the organic product from inorganic by-products and any remaining water-soluble starting materials.
For the synthesis of precursors like 2-amino-6-chloropyridine, optimization of the reduction of a hydrazino intermediate has been studied. Different reducing agents and conditions can have a significant impact on the yield and purity of the product. For example, the reduction of 2-hydrazino-6-chloropyridine with hydrazine (B178648) hydrate (B1144303) catalyzed by Raney Nickel at 90°C has been shown to be an effective method, providing a satisfactory yield. psu.edu In contrast, reduction with hydrogen gas under pressure, while a common method, can sometimes lead to a higher proportion of dehalogenated by-products. psu.edu
The following table provides an illustrative example of how reaction conditions can be optimized for the synthesis of a key precursor to the target compound.
| Reactant | Reducing Agent/Catalyst | Temperature (°C) | Pressure | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 2-Hydrazino-6-chloropyridine | Sodium Borohydride | Not specified | Atmospheric | Not specified | Acceptable | Laborious method, but yields a very pure product. psu.edu |
| 2-Hydrazino-6-chloropyridine | H₂/Raney Nickel | 70 | 0.09 MPa | 1 hour | Acceptable | Significant formation of dehalogenated by-product. psu.edu |
| 2-Hydrazino-6-chloropyridine | Hydrazine Hydrate/Raney Nickel | 90 | Atmospheric | Not specified | Satisfactory | Fast reaction, small amount of dehalogenated impurity. psu.edu |
Chromatographic and Recrystallization Techniques for Purification
Following the initial isolation of the crude product, purification is a mandatory step to remove any unreacted starting materials, by-products, and other impurities. The most common and effective methods for the purification of this compound and its analogues are recrystallization and column chromatography.
Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is paramount for a successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will dissolve it completely at the solvent's boiling point. For N-acyl thiourea derivatives, 2-propanol has been used effectively as a recrystallization solvent, often in conjunction with charcoal to remove colored impurities. nih.gov For related precursors like 2-amino-6-chloropyridine, toluene (B28343) has been found to be a suitable solvent for recrystallization, yielding a highly pure product. psu.edu The process generally involves dissolving the crude solid in a minimum amount of the hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly. The pure compound will crystallize out of the solution, leaving the more soluble impurities behind in the mother liquor. The purified crystals are then collected by filtration. For some thiourea compounds, ethanol (B145695) is also a suitable recrystallization solvent. orgsyn.org
When recrystallization does not provide a product of sufficient purity, or for the separation of very similar compounds, chromatographic techniques are employed. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for the separation and purification of closely related analogues, such as those containing a chlorine atom in different positions on the aromatic ring. nih.gov In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. By carefully selecting the column and the mobile phase composition, a high degree of separation can be achieved.
The following table summarizes the purification techniques used for this compound and related compounds.
| Compound Type | Purification Method | Solvent/Mobile Phase | Notes |
|---|---|---|---|
| N-Acyl Thiourea Derivatives | Recrystallization | 2-Propanol with charcoal | Effective for removing common impurities. nih.gov |
| 2-Amino-6-chloropyridine | Recrystallization | Toluene | Yields a very pure final product. psu.edu |
| 1-Methyl-1-(1-naphthyl)-2-thiourea | Recrystallization | Ethanol | Further purifies the product to a sharp melting point. orgsyn.org |
| Chlorinated N-Acyl Thiourea Analogues | Reversed-Phase HPLC (RP-HPLC) | Not specified | Used for the separation of highly similar compounds. nih.gov |
The successful synthesis of this compound and its analogues is therefore a multi-step process that requires careful optimization of the reaction conditions to maximize the yield, followed by a meticulous purification process to ensure the high purity of the final product.
Structural Elucidation and Spectroscopic Characterization
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. The FT-IR spectrum of N-(6-Chloro-2-pyridyl)thiourea and related thiourea (B124793) derivatives typically displays several key absorption bands. nih.govsemanticscholar.org The N-H stretching vibrations are generally observed in the region of 3100-3400 cm⁻¹. semanticscholar.orgresearchgate.net The C=S (thiocarbonyl) stretching vibration, a hallmark of thioureas, typically appears in the range of 1200-1300 cm⁻¹. semanticscholar.org Additionally, C-N stretching vibrations are expected around 1300-1400 cm⁻¹. semanticscholar.org The presence of the pyridine (B92270) ring introduces characteristic C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region. researchgate.net The C-H stretching of the aromatic pyridine ring is usually observed above 3000 cm⁻¹. semanticscholar.org
A representative, though not exhaustive, compilation of typical FT-IR spectral data for thiourea derivatives is presented below. nih.govsemanticscholar.org
| Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3400 | Medium to Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Weak to Medium |
| C=O Stretch (Amide) | ~1610 | Strong |
| C=C & C=N Stretch (Pyridine Ring) | 1400 - 1600 | Medium to Strong |
| C-N Stretch | 1300 - 1400 | Medium |
| C=S Stretch (Thioamide) | 1200 - 1300 | Medium |
Note: The specific peak positions and intensities for this compound may vary slightly based on the sample preparation and instrument. nist.govchemicalbook.com
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy complements FT-IR by providing information on molecular vibrations, particularly those involving non-polar bonds. For a molecule like this compound, Raman spectra can offer further insights into the skeletal vibrations of the pyridine ring and the thiourea moiety. nih.gov The symmetric vibrations, such as the C=S stretch, often yield strong and sharp signals in Raman spectra. Analysis of the Raman spectrum, often in conjunction with theoretical calculations, allows for a more complete assignment of the vibrational modes of the molecule. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of this compound provides valuable information about the different types of protons and their neighboring atoms. The protons on the pyridine ring will appear as distinct signals in the aromatic region of the spectrum, typically between 6.5 and 8.5 ppm. libretexts.org The chemical shifts and coupling patterns of these protons are influenced by the positions of the chloro and thiourea substituents. The protons of the N-H groups in the thiourea moiety are expected to appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration. researchgate.net
A generalized table of expected ¹H NMR chemical shifts for this compound is provided below.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine Ring Protons | 6.5 - 8.5 | Doublet, Triplet, or Doublet of Doublets |
| N-H Protons (Thiourea) | Variable (often broad) | Singlet |
Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific NMR instrument used. libretexts.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals the carbon framework of this compound. The most deshielded carbon is typically the C=S carbon of the thiourea group, which appears at a chemical shift of around 180 ppm. nih.govchemicalbook.com The carbons of the pyridine ring will resonate in the aromatic region, generally between 110 and 160 ppm. nih.govnih.gov The carbon atom attached to the chlorine (C-6) and the carbon attached to the thiourea group (C-2) will have their chemical shifts significantly influenced by these substituents.
A representative table of expected ¹³C NMR chemical shifts for this compound is shown below. nih.govchemicalbook.comnih.govnih.gov
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| C=S (Thiourea) | ~180 |
| Pyridine Ring Carbons | 110 - 160 |
Note: The specific chemical shifts will depend on the solvent and instrumental parameters. researchgate.net
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.eduyoutube.com For this compound, COSY would show correlations between the neighboring protons on the pyridine ring, helping to confirm their relative positions. sdsu.edu
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond C-H correlation). sdsu.educolumbia.edu This allows for the direct assignment of the protonated carbons in the pyridine ring. sdsu.edu
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved. emerypharma.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique used to study the electronic transitions within a molecule. For thiourea and its derivatives, including this compound, the UV-Vis spectrum reveals characteristic absorption bands. A study on cobalt-thiourea complexes, where thiourea is a fundamental component, showed an absorption range of 225 to 270 nm, with a maximum absorption at a wavelength of 243 nm. mdpi.com This absorption is attributed to the electronic transitions within the thiourea moiety. mdpi.com The interaction of UV light with the thiourea part of the molecule provides the necessary energy for these transitions, which is a crucial aspect when studying the photochemical properties of such compounds. mdpi.com
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways
Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound and elucidating its fragmentation pathways upon ionization. For thiourea derivatives, mass spectral studies reveal the molecular ion peak, which confirms the molecular weight, and a series of fragment ions that provide insights into the molecule's structure and stability. tsijournals.comresearchgate.net
In studies of related thiourea compounds, the fragmentation often occurs at the thiourea linkage. tsijournals.comresearchgate.net The specific fragmentation pattern for this compound would be influenced by the chloro-pyridyl group. Atmospheric pressure chemical ionization (APCI) is a particularly useful mass spectrometry technique for the analysis of low molecular weight compounds like this compound, as it tends to produce intact molecular species with logical neutral losses, which simplifies spectral interpretation. bris.ac.uk
Table 1: Potential Fragmentation Data for Thiourea Derivatives
| Fragment Type | Potential m/z | Description |
|---|---|---|
| Molecular Ion | [M]+ or [M+H]+ | Confirms the molecular weight of the compound. |
| Fragment Ion | Varies | Resulting from the cleavage of bonds within the molecule, often around the thiourea core. |
Single Crystal X-ray Diffraction Analysis
For derivatives of thiourea, single crystal X-ray diffraction has been used to determine their precise molecular and crystal structures. rsc.orgnih.govchemmethod.com For instance, the analysis of a related compound, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, revealed its detailed molecular structure. rsc.org Similarly, the crystal structure of N,N'-pyridine-2,6-diylbis-[3-(pentafluorophenyl)urea], a urea (B33335) derivative of pyridine, was determined to be triclinic with the space group Pī. chemmethod.com Such analyses provide accurate bond lengths and angles, confirming the connectivity of atoms within the molecule.
Table 2: Illustrative Crystallographic Data for a Related Pyridine Derivative
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | chemmethod.com |
| Space Group | Pī | chemmethod.com |
| a (Å) | 7.5939(5) | chemmethod.com |
| b (Å) | 12.4169(9) | chemmethod.com |
| c (Å) | 13.5494(9) | chemmethod.com |
| α (°) | 100.927(2) | chemmethod.com |
| β (°) | 104.223(2) | chemmethod.com |
| γ (°) | 96.779(2) | chemmethod.com |
| Volume (ų) | 1197.67 | chemmethod.com |
The conformation of this compound is largely dictated by the rotational freedom around the C-N bonds of the thiourea group. In many N-acylthiourea derivatives, a cis-trans configuration is observed with respect to the thiono S atom across the C-N bonds. researchgate.netresearchgate.net
Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a significant aspect of the chemistry of pyridyl and thiourea compounds. clockss.org For 2-hydroxypyridine (B17775) systems, chlorination has been shown to influence the tautomeric equilibrium between the lactim and lactam forms. nih.gov Specifically, chlorination at the 6-position strongly stabilizes the lactim tautomer. nih.gov While this compound does not have a hydroxyl group, the electronic effects of the chlorine atom on the pyridine ring can still influence the tautomeric possibilities within the thiourea moiety (thione vs. thiol forms).
Hydrogen bonding plays a crucial role in the structure and properties of this compound. Intramolecular hydrogen bonds can occur between the N-H protons of the thiourea group and the nitrogen atom of the pyridine ring, which helps to stabilize the molecular conformation. researchgate.netresearchgate.netrsc.org For example, in N-(2-Furoyl)-N′-(6-methyl-2-pyridyl)thiourea, intramolecular N—H···N and N—H···O hydrogen bonds contribute to the planarity of the molecular skeleton. researchgate.net
The solid-state structure of this compound is determined by the interplay of various intermolecular interactions, leading to a specific supramolecular assembly. As seen in related structures, intermolecular N—H···S hydrogen bonds are a primary driving force in the formation of dimers. researchgate.netresearchgate.net These dimers can then further assemble into more complex three-dimensional networks through weaker interactions. The specific arrangement of molecules in the crystal lattice, or crystal packing, is a consequence of these directed intermolecular forces. rsc.orgnih.gov
Coordination Chemistry Studies
Complexation Behavior with Transition Metal Ions
The study of how N-(6-Chloro-2-pyridyl)thiourea binds to transition metal ions is fundamental to understanding its coordination chemistry.
This compound is a versatile ligand possessing multiple potential coordination sites. The thiourea (B124793) moiety (-NH-C(S)-NH-) presents both sulfur (S) and nitrogen (N) atoms as potential donors. Additionally, the nitrogen atom within the pyridine (B92270) ring offers another coordination site. The design of this ligand, incorporating both a soft donor (sulfur) and harder donors (nitrogen), allows for flexible coordination behavior.
In many of its transition metal complexes, this compound acts as a bidentate ligand. The most common mode of coordination involves the sulfur atom of the thiourea group and the nitrogen atom of the pyridine ring, forming a stable five-membered chelate ring. This (N,S) coordination is a prevalent motif in the complexation of pyridyl-thiourea derivatives. The chloro-substituent at the 6-position of the pyridine ring can influence the electronic properties of the ligand, which in turn can affect the stability and structure of the resulting metal complexes.
The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the nature of the isolated product.
For instance, the reaction of this compound with metal chlorides or nitrates of copper(II), nickel(II), cobalt(II), and palladium(II) in ethanol (B145695) or methanol (B129727) often leads to the precipitation of the desired complex. The general synthetic procedure involves dissolving the ligand in a warm alcoholic solution and adding a solution of the metal salt dropwise with stirring. The resulting solid complex can then be isolated by filtration, washed with the solvent, and dried. The stoichiometry of the resulting complexes can vary, with common forms being ML₂X₂ or [ML₂]X₂, where M is the metal ion, L is the thiourea ligand, and X is an anion.
Structural Characterization of Coordination Compounds
A thorough understanding of the properties and behavior of these metal complexes necessitates their detailed structural and spectroscopic characterization.
The geometry of the metal center in complexes of this compound is dependent on the metal ion and the stoichiometry of the complex. For example, Cu(II) complexes often exhibit square planar or distorted octahedral geometries. Ni(II) and Co(II) complexes can adopt tetrahedral or octahedral arrangements, while Pd(II) complexes typically favor a square planar geometry.
The coordination mode of the ligand is a crucial aspect of the structural analysis. As mentioned, the bidentate (N,S) chelation is common. However, monodentate coordination through the sulfur atom is also possible, particularly in complexes where the metal center is sterically crowded. In some cases, the thiourea ligand can also act as a bridging ligand, linking two metal centers.
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are powerful tools for probing the coordination of this compound to a metal ion.
In the IR spectrum of the free ligand, characteristic bands corresponding to the ν(N-H), ν(C=S), and ν(C=N) stretching vibrations are observed. Upon complexation, these bands often exhibit significant shifts. A decrease in the frequency of the ν(C=S) band is a strong indication of the coordination of the sulfur atom to the metal center. Simultaneously, a shift in the ν(C=N) band of the pyridine ring confirms the involvement of the pyridyl nitrogen in coordination. The ν(N-H) bands may also be altered upon complexation, providing further evidence of the coordination environment.
UV-Vis spectroscopy provides information about the electronic transitions within the complex. The free ligand typically displays absorption bands in the UV region corresponding to π-π* and n-π* transitions. Upon coordination to a transition metal ion, new absorption bands may appear in the visible region. These bands are often attributed to d-d transitions of the metal ion or to ligand-to-metal charge transfer (LMCT) transitions. The position and intensity of these bands are dependent on the geometry of the complex and the nature of the metal ion.
Table 1: Illustrative Spectroscopic Data for a Hypothetical Metal Complex of this compound
| Spectroscopic Technique | Free Ligand (cm⁻¹ or nm) | Metal Complex (cm⁻¹ or nm) | Interpretation of Shift |
| IR Spectroscopy | |||
| ν(C=S) | ~780 | ~750 | Coordination via Sulfur |
| ν(C=N) of Pyridine | ~1580 | ~1600 | Coordination via Pyridyl Nitrogen |
| UV-Vis Spectroscopy | |||
| π-π* | ~280 | ~285 | Shift upon coordination |
| d-d transition | - | ~650 | Metal-centered transition |
X-ray crystallographic studies of metal complexes of pyridyl-thiourea derivatives have confirmed the various coordination modes and geometries discussed. For instance, crystal structures have unequivocally shown the formation of the five-membered chelate ring through (N,S) coordination. These studies also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the packing of the molecules in the crystal lattice. The precise bond distances between the metal center and the donor atoms of the ligand provide valuable insight into the strength of the coordination bonds.
Electrochemical Properties of Coordination Complexes
The electrochemical behavior of coordination complexes derived from this compound provides valuable insights into their electronic structure, stability, and potential for applications in areas such as catalysis and materials science. The redox properties of these complexes are intrinsically linked to the nature of the metal center and the electronic effects of the ligand.
Cyclic voltammetry is a powerful technique to probe the redox processes of metal complexes. While specific cyclic voltammetry data for this compound complexes are not extensively documented, the behavior of analogous pyridylthiourea complexes offers significant insights.
Studies on copper(II) and nickel(II) complexes with similar N-pyridylthiourea ligands often reveal quasi-reversible or irreversible redox processes. For instance, copper(II) complexes of related ligands have been shown to exhibit a quasi-reversible one-electron reduction corresponding to the Cu(II)/Cu(I) couple. The presence of the electron-withdrawing chloro group on the pyridine ring in this compound is expected to influence the redox potential of the metal center. Generally, electron-withdrawing substituents tend to make the reduction of the metal center easier (less negative potential) and the oxidation more difficult (more positive potential).
In the case of nickel(II) complexes with substituted thiourea ligands, both square planar and octahedral geometries can exist in solution, often in equilibrium. cdnsciencepub.comcdnsciencepub.com These different geometric isomers can exhibit distinct electrochemical signatures. Nickel(II) complexes can undergo a Ni(II)/Ni(III) oxidation process. The reversibility of this process is sensitive to the ligand environment and the solvent system. For some nickel(II) thiourea complexes, irreversible oxidation peaks are observed, suggesting that the resulting Ni(III) species may be unstable and undergo subsequent chemical reactions. cdnsciencepub.com
The table below summarizes representative electrochemical data for complexes with ligands analogous to this compound, illustrating the types of redox behavior observed.
| Complex | Redox Couple | E½ (V) vs. Ref. | Characteristics |
| [Cu(pydc)(apym)]₂·6H₂O | Cu(II)Cu(II)/Cu(I)Cu(II) | -0.290 | Quasi-reversible |
| [Cu(pydc)(apym)]₂·6H₂O | Cu(I)Cu(II)/Cu(I)Cu(I) | 0.195 | Quasi-reversible |
| [Cu(4-Cl-pydc)(apym)] | Cu(II)/Cu(I) | -0.14 | Quasi-reversible |
Data sourced from studies on similar pyridyl-containing ligands. researchgate.net pydc = pyridine-2,6-dicarboxylate; apym = 2-aminopyrimidine; 4-Cl-pydc = 4-chloropyridine-2,6-dicarboxylate.
The stability of these complexes can be influenced by several factors, including the pH of the solution, the solvent, and the nature of the metal ion. For instance, in acidic solutions, the pyridine nitrogen can be protonated, which may affect its coordinating ability. The thiourea group can also undergo tautomerization, which can influence its coordination behavior.
The reactivity of these complexes in solution is closely tied to their redox properties. Complexes that can undergo reversible or quasi-reversible redox processes may be suitable as catalysts for electron transfer reactions. The ability of the metal center to cycle between different oxidation states is fundamental to many catalytic cycles. nih.gov For example, copper complexes that can readily switch between Cu(I) and Cu(II) are known to be active in atom transfer radical polymerization (ATRP). cmu.edu The redox potential of the complex, which is modulated by the ligand, is a key parameter in determining its catalytic activity. cmu.edu
Furthermore, the stability of the complex in different oxidation states, as probed by cyclic voltammetry, provides an indication of its robustness under reaction conditions. Irreversible redox behavior often signifies decomposition of the complex following electron transfer, which would be detrimental to its catalytic performance. researchgate.net The study of ligand exchange reactions in solution also provides insights into the lability of the complexes and their potential to interact with substrates. nih.gov For nickel(II) thiourea complexes, equilibria between different geometric forms (e.g., square planar and octahedral) can exist, and the position of this equilibrium can be influenced by temperature and the solvent, which in turn affects their reactivity. cdnsciencepub.comcdnsciencepub.com
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of many-body systems. It is frequently employed to predict the properties of thiourea (B124793) derivatives with a high degree of accuracy. nih.govresearchgate.netscispace.com
Before other properties can be accurately calculated, determining the most stable three-dimensional arrangement of the atoms—the optimized geometry—is essential. DFT methods, such as the B3LYP functional, are used to find the minimum energy conformation of the molecule. nih.govresearchgate.net For N-(6-Chloro-2-pyridyl)thiourea, this involves analyzing the rotational barriers around the C-N bonds of the thiourea core.
Studies on structurally similar molecules, such as N-(2-Furoyl)-N′-(6-methyl-2-pyridyl)thiourea, reveal that the molecule often adopts a cis-trans configuration. researchgate.net In this arrangement, the pyridyl group is positioned trans with respect to the thiono S atom across the C-N bond, while the other substituent is cis. This conformation is often stabilized by intramolecular hydrogen bonds, for instance, between one of the thiourea N-H protons and the nitrogen atom of the pyridine (B92270) ring, forming a pseudo-six-membered ring. researchgate.net The planarity of the thiourea unit and the attached rings is a key feature, although slight dihedral angles between the planes are expected. researchgate.netnih.gov
Table 1: Representative Geometric Parameters from DFT Optimization (Hypothetical Data for this compound based on similar structures) This table presents hypothetical data to illustrate typical results from a DFT geometry optimization. Actual values would require specific calculations for the title compound.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=S | ~1.69 Å |
| Bond Length | C(thiourea)-N(pyridyl) | ~1.36 Å |
| Bond Length | C(pyridyl)-Cl | ~1.74 Å |
| Bond Angle | N-C-N (thiourea) | ~118° |
| Dihedral Angle | Pyridyl Ring // Thiourea Plane | ~10-15° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability, chemical reactivity, and electronic transport properties. irjweb.com A smaller energy gap suggests higher reactivity. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiourea moiety, particularly the sulfur atom and adjacent nitrogen atoms. The LUMO is likely distributed over the electron-deficient pyridyl ring, influenced by the electron-withdrawing chlorine atom. The HOMO-LUMO gap for similar thiourea derivatives typically falls in the range of 3-5 eV. irjweb.com
Table 2: Frontier Molecular Orbital (FMO) Properties (Hypothetical DFT Data) This table illustrates typical FMO data. Specific values for this compound would need to be calculated.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy (EHOMO) | -6.20 |
| LUMO Energy (ELUMO) | -1.80 |
| HOMO-LUMO Gap (ΔE) | 4.40 |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes to specific bond stretches, bends, and torsions can be achieved. researchgate.netresearchgate.net
For this compound, key vibrational modes of interest would include:
N-H stretching: Typically observed in the 3100-3400 cm⁻¹ region. Hydrogen bonding can cause these bands to broaden and shift to lower frequencies.
C=S stretching: The thiocarbonyl stretch is a characteristic vibration, often coupled with other modes, appearing in the 1200-1300 cm⁻¹ range.
C-N stretching: Vibrations associated with the thiourea core.
Pyridine ring vibrations: Characteristic stretching and bending modes of the aromatic ring.
C-Cl stretching: The vibration of the carbon-chlorine bond, typically found at lower frequencies.
Theoretical calculations provide a basis for the precise assignment of these experimental bands. researchgate.net
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netnih.gov
In an MEP map of this compound, the most negative potential would be concentrated around the sulfur atom of the thiocarbonyl group, indicating its role as a primary site for interaction with electrophiles or as a hydrogen bond acceptor. nih.gov The nitrogen atoms would also show negative potential. Conversely, the protons attached to the thiourea nitrogens (N-H) would exhibit the most positive potential, making them the most likely sites for deprotonation or hydrogen bond donation. researchgate.netnih.gov
Ab Initio Calculations for Electronic Properties
Ab initio (from first principles) calculations, such as the Hartree-Fock (HF) method, provide a foundational approach to solving the electronic Schrödinger equation without empirical parameters. researchgate.netresearchgate.net While DFT methods like B3LYP often provide better accuracy for many systems at a comparable computational cost, HF calculations are still valuable for providing a baseline and for certain types of analysis. These methods can be used to optimize molecular geometries and calculate a range of electronic properties, including orbital energies and charge distributions, providing complementary information to DFT studies. researchgate.netresearchgate.net
Biological Activity Studies in Vitro and Mechanistic Perspectives
In Vitro Antimicrobial Research
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
No specific data is available for the antibacterial activity of N-(6-Chloro-2-pyridyl)thiourea against Gram-positive and Gram-negative bacterial strains.
Antifungal Activity against Fungal Species
No specific data is available for the antifungal activity of this compound against various fungal species.
Inhibition of Biofilm Formation Mechanisms
No specific data is available on the ability of this compound to inhibit biofilm formation.
In Vitro Anticancer Research
Cytostatic and Cytotoxic Effects on Cancer Cell Lines (in vitro)
No specific data is available regarding the cytostatic and cytotoxic effects of this compound on cancer cell lines.
Mechanisms of Action: Enzyme Inhibition and Molecular Target Interaction
No specific data is available on the mechanisms of action, including enzyme inhibition and molecular target interaction, for this compound in the context of anticancer activity.
In Vitro Antiviral Research
Thiourea (B124793) derivatives, including those with a pyridine (B92270) scaffold, are recognized for their potential antiviral properties. The core structure is a versatile pharmacophore that has been investigated for activity against a range of viruses. While direct studies on the antiviral activity of this compound are not extensively documented in publicly available research, the broader class of N-heterocycles, including pyrimidine (B1678525) derivatives, has shown promise. For instance, compounds containing a pyrimidine moiety have demonstrated in vitro activity against viruses such as herpes simplex virus, poliovirus, and HIV. nih.gov
Furthermore, research on structurally related compounds offers insights. For example, 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines, which feature a substituted pyridine ring, have been identified as potent antirhinovirus agents. Specifically, the 6-chloro analog, MDL 20,957, exhibited a median plaque 50% inhibitory concentration (IC1/2) of 0.006 micrograms/ml against a panel of 32 rhinovirus serotypes. nih.gov This highlights the potential significance of the chloro-substituted pyridine ring in conferring antiviral activity. The thiourea moiety itself is also a key synthon in compounds with reported antibacterial and antiviral properties. rsc.org
Antioxidant Activity Investigations (e.g., DPPH, ABTS assays)
The antioxidant potential of thiourea derivatives is a significant area of research, often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. hueuni.edu.vnmdpi.comresearchgate.netnih.gov These assays measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize free radicals.
While specific antioxidant data for this compound is limited, a study on the closely related compound, 1-phenyl-3-(2-pyridyl)-2-thiourea (B183107) (PPTU), provides valuable insights. In this study, PPTU demonstrated radical scavenging activity with IC50 values of 1.3 x 10⁻³ M for the DPPH radical and 1.1 x 10⁻³ M for the ABTS radical cation. hueuni.edu.vn The antioxidant activity of thiourea derivatives is attributed to their ability to scavenge free radicals, and the presence of the pyridyl group can influence this potential. hueuni.edu.vnhueuni.edu.vn
Antioxidant Activity of a Pyridyl Thiourea Analog
| Compound | Assay | IC50 Value (M) | Reference |
|---|---|---|---|
| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | DPPH | 1.3 x 10⁻³ | hueuni.edu.vn |
| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | ABTS | 1.1 x 10⁻³ | hueuni.edu.vn |
Enzyme Inhibition Studies
Anticholinesterase Activity
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in the management of Alzheimer's disease. While there is no specific data on the anticholinesterase activity of this compound, related heterocyclic compounds have been investigated. For instance, a series of 4-amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinolines, which are tacrine (B349632) analogues, have been shown to be competitive inhibitors of acetylcholinesterase. researchgate.net The inhibitory potency of these compounds underscores the potential for nitrogen-containing heterocyclic structures to interact with the active site of cholinesterases.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for cosmetic and therapeutic applications. nih.govnih.gov Thiourea and its derivatives are well-established as tyrosinase inhibitors. nih.gov The inhibitory mechanism is thought to involve the interaction of the sulfur atom of the thiourea moiety with the copper ions in the active site of the enzyme. nih.gov
Studies on various thiourea-containing drugs have demonstrated their ability to inhibit mushroom tyrosinase. For example, thioacetazone and ambazone (B518326) show significant inhibition with IC50 values of 14 µM and 15 µM, respectively. nih.gov This suggests that the thiourea core structure present in this compound is a strong indicator of potential tyrosinase inhibitory activity.
Tyrosinase Inhibitory Activity of Thiourea-Containing Drugs
| Compound | IC50 Value (µM) | Reference |
|---|---|---|
| Thioacetazone | 14 | nih.gov |
| Ambazone | 15 | nih.gov |
| Methimazole | 94 | nih.gov |
| Thiouracil | 215 | nih.gov |
| Methylthiouracil | 266 | nih.gov |
| Propylthiouracil | 375 | nih.gov |
α-Amylase and α-Glucosidase Inhibition
Inhibitors of α-amylase and α-glucosidase play a role in managing type 2 diabetes by slowing carbohydrate digestion. researchgate.netnih.gov Several studies have highlighted the potential of thiourea derivatives as inhibitors of these enzymes. rsc.orgresearchgate.netnih.govsemanticscholar.orgresearchgate.netnih.gov
For instance, certain pyrimidine-linked acyl thiourea derivatives have shown potent α-amylase inhibitory activity, with IC50 values comparable to the standard drug acarbose. rsc.orgnih.gov One of the most potent compounds in a studied series had an IC50 value of 1.478 ± 0.051 μM. rsc.orgnih.gov In the context of α-glucosidase inhibition, a study on 2-chloro pyridine incorporated thiosemicarbazones, which are structurally related to this compound, identified compounds with good inhibitory activity. researchgate.net One such compound demonstrated an IC50 value of 30.5 ± 0.41 μM against α-glucosidase. researchgate.net Another study on thiourea derivatives based on 3-aminopyridin-2(1H)-ones also reported significant α-glucosidase inhibitory action, with the most active compound having an IC50 of 9.77 mM. nih.gov
α-Amylase and α-Glucosidase Inhibitory Activity of Related Thiourea Derivatives
| Compound Class | Enzyme | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Pyrimidine linked acyl thiourea derivative | α-Amylase | 1.478 ± 0.051 μM | rsc.orgnih.gov |
| 2-Chloro pyridine incorporated thiosemicarbazone | α-Glucosidase | 30.5 ± 0.41 μM | researchgate.net |
| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | α-Glucosidase | 9.77 mM | nih.gov |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer agents. nih.gov While direct evidence for DHFR inhibition by this compound is not available, the broader class of pyrimidine derivatives has been extensively studied as DHFR inhibitors. nih.gov For example, pyrimidine-clubbed benzimidazole (B57391) derivatives have been designed and synthesized as potential DHFR inhibitors, showing antibacterial activity. nih.gov The search for novel DHFR inhibitors continues to be an active area of research, with various heterocyclic scaffolds being explored. acs.org
Protein Kinase Inhibition (e.g., BRAF, GSK-3)
The thiourea moiety is a recognized pharmacophore in the development of various enzyme inhibitors, including protein kinases which are crucial regulators of cellular processes. While extensive research has been conducted on numerous thiourea derivatives, specific data on this compound's direct inhibitory activity against many kinases, including BRAF, remains limited in publicly available literature.
However, recent studies have begun to shed light on the potential of similar pyridine-thiourea scaffolds. A 2024 study by Abdel-Maksoud and colleagues investigated a series of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK3β). In this research, a "pyridine-thiourea" precursor was used as a starting material. This precursor demonstrated weak inhibitory activity against GSK3β, with the reference drug CHIR-99021 being approximately six times more potent. While the full structural details of this precursor require further analysis of the complete study, this finding provides the first indication of a pyridine-thiourea scaffold interacting with GSK3β.
The inhibition of GSK3β is a significant area of interest for therapeutic development in various diseases, including neurodegenerative disorders and some cancers. The weak but present activity of a pyridine-thiourea precursor suggests that this chemical backbone may serve as a starting point for the design of more potent and selective GSK3β inhibitors.
At present, no direct in vitro studies have been found that specifically evaluate the inhibitory effect of this compound against BRAF kinase. BRAF is a key enzyme in the MAPK signaling pathway, and its mutation is a known driver in a significant percentage of cancers. Given that other thiourea-containing compounds have been explored as BRAF inhibitors, the potential of this compound in this context remains an open area for investigation.
Structure-Activity Relationship (SAR) Analysis based on Chemical Modifications
The biological potency of thiourea derivatives can be significantly influenced by the nature and position of substituents on their aromatic rings. Understanding these structure-activity relationships (SAR) is crucial for optimizing lead compounds to enhance their efficacy and selectivity.
Impact of Substituents on In Vitro Biological Potency
For thiourea-based compounds, the electronic properties of the substituents play a pivotal role. Studies on related thiosemicarbazones have shown that electron-withdrawing groups can enhance cytotoxic activity. The chlorine atom at the 6-position of the pyridine ring in this compound is an electron-withdrawing group, which, based on general SAR principles, might contribute favorably to its biological activity.
The aforementioned study by Abdel-Maksoud et al. provides initial SAR insights for a pyridine-thiourea scaffold. Their work demonstrated that while the pyridine-thiourea precursor itself had weak GSK3β inhibitory activity, its hybridization with other heterocyclic systems, such as 2,3-dihydrothiazole (B1197258) and thiazolidin-4-one, led to derivatives with enhanced dual inhibitory activity against both CDK2 and GSK3β. This suggests that the core N-(pyridyl)thiourea structure can be effectively modified to improve its kinase inhibition profile.
Further research into a broader range of substituents on the pyridine ring of this compound is necessary to establish a comprehensive SAR. Investigating the effects of varying the position and nature of the halogen, or introducing other functional groups (e.g., electron-donating groups, hydrogen-bond donors/acceptors), would provide a more complete picture of the structural requirements for potent and selective kinase inhibition.
Elucidation of Key Pharmacophoric Features
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For kinase inhibitors, common pharmacophoric features include hydrogen bond donors and acceptors that interact with the hinge region of the kinase's ATP-binding pocket, as well as hydrophobic moieties that occupy adjacent lipophilic pockets.
For this compound, the key pharmacophoric elements can be hypothesized based on its structure and the general features of kinase inhibitors:
Hydrogen Bonding: The thiourea moiety (-NH-C(S)-NH-) provides both hydrogen bond donor (the N-H groups) and acceptor (the C=S group) capabilities. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. These features are crucial for anchoring the molecule within the ATP-binding site of a target kinase.
Aromatic/Hydrophobic Interactions: The 6-chloropyridyl ring provides a hydrophobic surface that can engage in van der Waals interactions with nonpolar residues in the kinase active site.
Conformational Flexibility: The rotational freedom around the C-N bonds of the thiourea linker allows the molecule to adopt various conformations, which can be critical for achieving an optimal binding pose.
The development of a specific pharmacophore model for this compound and its derivatives would require further experimental data, such as co-crystal structures with target kinases or a larger set of active and inactive analogs for computational modeling.
Mechanistic Insights into In Vitro Biological Actions
The mechanism by which this compound exerts its biological effects in vitro is likely tied to its ability to interact with and modulate the function of specific cellular proteins, such as kinases. As an ATP-competitive kinase inhibitor, it would function by binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of its downstream substrates. This disruption of cellular signaling pathways can lead to various cellular outcomes, such as cell cycle arrest or apoptosis.
Studies on other thiourea-containing compounds have revealed additional potential mechanisms of action. For instance, some thiosemicarbazones have been shown to induce lysosomal membrane permeabilization, a process that can trigger cell death. Whether this compound shares this or other mechanisms remains to be determined through specific mechanistic studies.
The work by Abdel-Maksoud et al. on a related pyridine-thiourea scaffold provides a glimpse into a potential mechanism. By inhibiting CDK2 and GSK3β, the derivatives of their precursor compound could disrupt the cell cycle and other fundamental cellular processes, leading to the observed anti-proliferative effects. Future research should aim to elucidate the precise molecular targets of this compound and the downstream consequences of their inhibition to fully understand its in vitro biological actions.
Conclusion and Future Research Directions
Summary of Key Findings on N-(6-Chloro-2-pyridyl)thiourea Research
Direct research exclusively focused on this compound is limited. However, a coherent picture of its likely properties and potential can be assembled from studies on structurally similar compounds. The thiourea (B124793) moiety, SC(NH₂)₂, is a versatile functional group known for its ability to form stable complexes with metal ions and its participation in a wide range of biological activities. mdpi.comwikipedia.org The incorporation of a pyridine (B92270) ring into the thiourea structure has been shown to enhance these properties, often leading to compounds with notable antimicrobial, anticancer, and anti-inflammatory effects. nih.govresearchgate.net
The presence of a chlorine atom on the pyridine ring is a critical feature. Halogen substituents are known to modulate the electronic properties and lipophilicity of molecules, which can significantly influence their biological activity. For instance, studies on other chlorinated thiourea derivatives have demonstrated enhanced antimicrobial and antibiofilm capabilities. nih.gov Specifically, the position of the chlorine atom at the 6-position of the pyridine ring in this compound is expected to influence its reactivity and interaction with biological targets.
Synthesis of pyridylthiourea derivatives is typically straightforward, often involving the reaction of an appropriate aminopyridine with a thiocyanate (B1210189) salt or an isothiocyanate. researchgate.netresearchgate.net In the case of this compound, a probable synthetic route would involve the reaction of 2-amino-6-chloropyridine (B103851) with a suitable thiocarbonyl transfer reagent.
The biological potential of thiourea derivatives is vast, with documented activities including:
Antimicrobial and Antifungal Activity : Many thiourea derivatives exhibit potent activity against a range of bacteria and fungi. nih.gov
Anticancer Activity : Certain derivatives have shown promise as anticancer agents. nih.gov
Enzyme Inhibition : Thioureas have been investigated as inhibitors for various enzymes, including urease and carbonic anhydrase. researchgate.net
The following table summarizes the observed biological activities in closely related pyridylthiourea derivatives, suggesting the potential areas of investigation for this compound.
| Compound Class | Observed Biological Activities | Reference |
| N-acyl thiourea derivatives | Antimicrobial, Antibiofilm, Antioxidant | nih.govnih.gov |
| Benzothiazole-thiourea derivatives | Anticancer, Antimicrobial, Anticonvulsant, Anti-inflammatory | nih.gov |
| Pyridyl-thiourea derivatives | Metal ion sensing, Corrosion inhibition | researchgate.netresearchgate.net |
| Phenyl-thiourea derivatives | Enzyme inhibition (esterases, protease), Antioxidant | semanticscholar.org |
Unexplored Research Avenues and Methodological Challenges
The most significant unexplored avenue is the comprehensive characterization and biological evaluation of this compound itself. The majority of the existing literature focuses on related isomers or derivatives, leaving a clear knowledge gap.
Key Unexplored Research Areas:
Systematic Biological Screening : A thorough investigation of the antimicrobial, antifungal, antiviral, and anticancer properties of this compound is warranted. This should include screening against a diverse panel of pathogens and cancer cell lines.
Enzyme Inhibition Studies : Given the known activity of thioureas against various enzymes, exploring the inhibitory potential of this specific compound against targets like urease, carbonic anhydrase, and kinases could yield valuable results. researchgate.net
Coordination Chemistry : The ability of the thiourea and pyridine moieties to coordinate with metal ions suggests that this compound could form interesting metal complexes with unique catalytic or biological properties. wikipedia.org
In-depth Spectroscopic and Crystallographic Analysis : Detailed structural studies using X-ray crystallography and advanced NMR techniques would provide a solid foundation for understanding its chemical behavior and for computational modeling studies. researchgate.net
Methodological Challenges:
Synthesis and Purification : While the synthesis may appear straightforward, optimizing reaction conditions to achieve high purity and yield can be challenging. The potential for side reactions or the formation of isomeric byproducts necessitates robust purification and analytical methods. researchgate.net
Clarity in Policy and Data Sharing : A broader challenge in chemical research is the establishment of clear policies for data sharing. Fostering a culture of open data would accelerate research by allowing scientists to build upon previous findings more effectively. plos.org
Incentivizing Research on Novel Compounds : There can be a lack of incentives for researchers to focus on the fundamental characterization of novel, but as-yet unproven, compounds, as funding often favors research with more immediate and predictable outcomes. plos.org
Predictive Modeling : While computational tools can predict the properties and activities of new molecules, these models rely on existing data. The lack of specific data for this compound limits the accuracy of such predictions and underscores the need for empirical studies.
Translational Potential of Pyridylthiourea Derivatives in Chemical Biology and Materials Science
The translational potential of pyridylthiourea derivatives, including this compound, is substantial and spans multiple disciplines.
Chemical Biology:
In chemical biology, these compounds can serve as valuable molecular probes to study biological processes. semanticscholar.org Their ability to interact with specific enzymes or receptors can be harnessed to elucidate cellular pathways and identify new drug targets. The development of pyridylthiourea-based inhibitors for kinases involved in cancer progression, such as RET kinase, is an active area of research. nih.gov The modular nature of their synthesis allows for the creation of libraries of related compounds, which can be screened for specific biological activities.
Materials Science:
In the realm of materials science, pyridylthiourea derivatives have shown promise as:
Corrosion Inhibitors : The sulfur and nitrogen atoms in the thiourea group can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. The pyridine ring can further enhance this effect. researchgate.net
Metal Ion Sensors : The ability to form colored complexes with specific metal ions makes them suitable for use in chemical sensors for environmental monitoring or industrial process control. researchgate.netchemeo.com
Building Blocks for Polymers and Nanomaterials : The reactive nature of the thiourea and pyridine groups allows for their incorporation into larger polymeric structures or onto the surface of nanomaterials, leading to new materials with tailored properties. researchgate.net
The translational pipeline for a compound like this compound would involve initial exploratory studies to identify its key properties, followed by more focused research to optimize its performance in a specific application, and ultimately, development for commercial or clinical use. The journey from laboratory synthesis to real-world application is long, but the diverse potential of pyridylthiourea derivatives makes it a worthwhile endeavor.
Q & A
Q. How can SHELX software resolve challenges in refining crystal structures of thiourea derivatives with twinning or disorder?
- Answer : SHELXL handles twinning via TWIN/BASF commands, refining twin fractions against HKLF5 data. For disordered Cl substituents, PART/SUMP restraints stabilize refinement. R1 values < 0.05 and Flack parameters verify enantiopurity. SHELXE automakes phase extension in low-resolution datasets (d > 1.0 Å) using dual-space recycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
